5-Nitroindazolin-3-one Scaffold vs. Denitro Analog: Essentiality of the 5-NO₂ Group for Anti-T. cruzi Activity
The 5-nitroindazolin-3-one scaffold has been established as a novel anti-T. cruzi pharmacophore, with the 5-nitro group being essential for activity. Denitro analogues of active 5-nitroindazole compounds show complete loss of activity, as demonstrated by compound 22 (denitro-analogue of active compound 4), which displayed no anti-T. cruzi effect [1]. In antimalarial screening, bis(indazolin-3-ones) lacking the 5-nitro group (compounds 39-42) were entirely inactive, while bis(5-nitroindazol-3-ols) maintained good inhibitory activity [2]. This establishes that 5-nitro-3H-indazol-3-one possesses a structural feature (the 5-NO₂ group) that is functionally non-redundant among indazolone analogs.
| Evidence Dimension | Anti-T. cruzi activity dependence on 5-NO₂ substituent |
|---|---|
| Target Compound Data | 5-Nitroindazolin-3-one scaffold: confirmed as a novel anti-T. cruzi prototype with IC₅₀ values of 1.58-4.19 μM (epimastigotes) and 0.22-0.54 μM (amastigotes) for 1,2-disubstituted derivatives [3] |
| Comparator Or Baseline | Denitro analogue (compound 22): no activity against T. cruzi; Bis(indazolin-3-ones) without 5-NO₂ (compounds 39-42): not active in antimalarial assays [1][2] |
| Quantified Difference | Complete loss of activity upon removal of 5-NO₂ group (active → inactive) |
| Conditions | In vitro against T. cruzi epimastigotes (CL Brener strain) and Plasmodium falciparum |
Why This Matters
Procurement of 5-nitro-3H-indazol-3-one is justified because the 5-nitro group is structurally essential for the trypanocidal mechanism; denitro or alternative nitro-position analogs cannot substitute without complete loss of the desired antiparasitic pharmacology.
- [1] Rodríguez, J., Arán, V.J., Boiani, L. et al. (2009). New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies. Bioorg. Med. Chem., 17(24), 8186-8196. View Source
- [2] Martins Alho, M., García-Sánchez, R.N., Nogal-Ruiz, J.J. et al. (2009). Synthesis and Evaluation of 1,1′-Hydrocarbylenebis(indazol-3-ols) as Potential Antimalarial Drugs. ChemMedChem, 4, 78-85. View Source
- [3] Fonseca-Berzal, C., Ibáñez-Escribano, A., Reviriego, F. et al. (2016). Antichagasic and trichomonacidal activity of 1-substituted 2-benzyl-5-nitroindazolin-3-ones and 3-alkoxy-2-benzyl-5-nitro-2H-indazoles. Eur. J. Med. Chem., 115, 295-310. View Source
